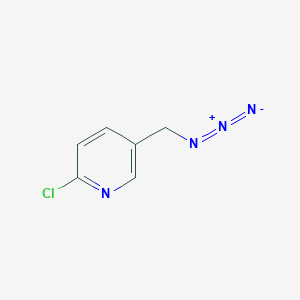

5-(Azidomethyl)-2-chloropyridine

Description

Contextualization of Halogenated Pyridines as Strategic Scaffolds in Chemical Research

Halogenated pyridines are recognized as crucial starting materials and intermediates in organic synthesis. eurekalert.orgalfa-chemistry.com The pyridine (B92270) ring is a common motif in bioactive molecules and pharmaceutical compounds. alfa-chemistry.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. eurekalert.orgresearchgate.netchemrxiv.org This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks. eurekalert.org Specifically, the chlorine atom in the 2-position of the pyridine ring, as seen in 5-(Azidomethyl)-2-chloropyridine, activates the ring for such transformations. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the pyridine ring, facilitating reactions with nucleophiles.

Significance of Azide (B81097) Functional Groups in Modern Chemical Transformations and Building Block Design

The azide functional group (N₃) is a high-energy moiety that has gained considerable importance in modern organic synthesis. baseclick.eusigmaaldrich.com Despite their energetic nature, azides are stable under many reaction conditions and exhibit selective reactivity, primarily with alkynes and phosphines. baseclick.eu This selective reactivity is the cornerstone of "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions that are biocompatible. mdpi.comnih.govpcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole ring. nih.govwikipedia.org This reaction is widely used in drug discovery, bioconjugation, and materials science. nih.govrsc.org Furthermore, azides can be readily reduced to primary amines, making them valuable as protected amine precursors in multi-step syntheses. baseclick.eusigmaaldrich.com The azide group's ability to participate in these diverse and powerful transformations makes it a highly desirable functional group in the design of versatile chemical building blocks. baseclick.euresearchgate.net

Rationale for Dedicated Academic Investigation into this compound

The combination of a 2-chloropyridine (B119429) scaffold and an azidomethyl group in a single molecule provides a powerful and versatile tool for organic chemists. The 2-chloropyridine unit offers a site for modification through established pyridine chemistry, while the azidomethyl group opens the door to the vast possibilities of azide-based transformations, including click chemistry and Staudinger ligation. mdpi.comacs.org This dual functionality allows for orthogonal chemical strategies, where each part of the molecule can be reacted independently without interfering with the other. A dedicated investigation into this compound is justified by its potential to streamline the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the efficient construction of novel compounds is paramount.

Scope and Objectives of the Comprehensive Research Outline on the Compound

A comprehensive investigation of this compound would aim to fully characterize its chemical reactivity and explore its utility as a synthetic intermediate. Key objectives would include:

Optimization of Synthetic Routes: Developing efficient and scalable methods for the preparation of this compound. This would involve exploring different starting materials and reaction conditions to maximize yield and purity.

Exploration of Reactivity: Systematically studying the reactivity of both the 2-chloropyridine and the azidomethyl functionalities. This would involve subjecting the compound to a wide range of reaction conditions to map out its chemical behavior.

Application in Synthesis: Demonstrating the utility of this compound as a building block in the synthesis of target molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. This would showcase the practical value of the compound.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₄ | lookchem.com |

| Molecular Weight | 168.585 g/mol | lookchem.com |

| CAS Number | 114780-17-5 | lookchem.com |

| Exact Mass | 168.0202739 u | lookchem.com |

| XLogP3 | 2.7 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Heavy Atom Count | 11 | lookchem.com |

| Complexity | 166 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(azidomethyl)-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWLCFHBPQEWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azidomethyl 2 Chloropyridine

Retrosynthetic Disconnection Strategies for the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available precursors. For 5-(azidomethyl)-2-chloropyridine, the most straightforward and strategically sound disconnection involves the C-N bond of the azidomethyl group.

This primary disconnection, a type of Functional Group Interconversion (FGI), points to 5-(halomethyl)-2-chloropyridine, most commonly 5-(chloromethyl)-2-chloropyridine , as the immediate precursor. The azido (B1232118) group can then be installed via nucleophilic substitution using an azide (B81097) salt, such as sodium azide. This approach is highly efficient as the benzylic-type halide on the methyl group is activated towards SN2 reactions.

A secondary level of retrosynthetic analysis focuses on the precursor, 5-(chloromethyl)-2-chloropyridine. This intermediate can be disconnected in several ways:

Functional Group Interconversion: Disconnecting the C-Cl bond of the chloromethyl group leads back to 2-chloro-5-(hydroxymethyl)pyridine . This alcohol can then be converted to the chloride using various chlorinating agents.

Pyridine (B92270) Ring Construction: More complex strategies involve building the substituted pyridine ring from acyclic precursors, though this is less common for this specific target. googleapis.com

Functionalization of a Simpler Pyridine Core: A common approach is the stepwise functionalization of a simpler pyridine derivative, such as nicotinic acid or 3-methylpyridine (B133936). justia.comnih.gov

This logical breakdown informs the synthetic pathways detailed in the subsequent sections. A retrosynthetic analysis for a related 2-chloro-4,5-substituted pyridine scaffold highlights this strategic thinking, where the molecule is simplified to an accessible 2-chloropyridine (B119429) starting material. mdpi.comresearchgate.net

Precursor Synthesis and Halogenation Approaches for the Pyridine Core

The synthesis of the key intermediate, 5-(chloromethyl)-2-chloropyridine , is a critical stage. Various methods have been developed, starting from different pyridine building blocks.

Direct Chloromethylation of Pyridine Derivatives

Direct chloromethylation of a pre-formed pyridine ring is a potential route, though it can be challenging due to the reactivity of the pyridine nucleus and potential for multiple substitutions. The process typically involves an electrophilic chloromethylation reaction. For instance, in an analogous reaction, 3,5-difluoropyridine (B1298662) can be chloromethylated at the 2-position using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. This method, however, requires careful control of reaction conditions to prevent the formation of by-products.

Synthesis from Pyridine N-Oxides and Subsequent Functionalization

Pyridine N-oxides are versatile intermediates because the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions. abertay.ac.ukwikipedia.org This reactivity can be harnessed to synthesize the 2-chloro-5-substituted pyridine core.

One general strategy involves the N-oxidation of a 3-substituted pyridine, such as 3-methylpyridine. The resulting 3-methylpyridine N-oxide can then be reacted with a chlorinating agent like phosphorus oxychloride (POCl3) or sulfonyl chlorides to introduce the chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine. google.com Subsequent radical chlorination of the methyl group provides the desired 2-chloro-5-(chloromethyl)pyridine (B46043). scispace.com The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride can produce a mixture of isomers, with 4-chloro-3-methylpyridine (B157665) often being a significant by-product, necessitating careful control of reaction conditions to favor the desired 2-chloro-5-methylpyridine. google.com

Multi-Step Approaches from Simpler Pyridine Building Blocks

Robust and scalable syntheses of 5-(chloromethyl)-2-chloropyridine often employ multi-step sequences starting from simple, commercially available pyridine derivatives like nicotinic acid or 6-hydroxynicotinic acid. justia.comnih.gov

A widely reported pathway begins with 2-chloropyridine-5-carboxylic acid . This acid is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride. The acid chloride is then reduced to the corresponding alcohol, 2-chloro-5-(hydroxymethyl)pyridine . This reduction can be achieved using reducing agents like sodium borohydride (B1222165). The final step in forming the precursor is the chlorination of the hydroxymethyl group. This transformation is commonly accomplished by treating the alcohol with thionyl chloride (SOCl2), which effectively replaces the hydroxyl group with a chlorine atom to yield 5-(chloromethyl)-2-chloropyridine . justia.comgoogle.com

Another documented multi-step synthesis starts from 6-hydroxynicotinic acid . google.com This process involves:

Conversion of the carboxylic acid to an acid chloride.

Catalytic hydrogenation of the acid chloride to an aldehyde.

Further catalytic hydrogenation of the aldehyde to form 2-hydroxy-5-hydroxymethylpyridine.

A final chlorination step that replaces both hydroxyl groups with chlorine atoms to give the target precursor, 2-chloro-5-chloromethylpyridine. google.com

| Starting Material | Key Intermediates | Reagents/Conditions | Outcome |

| 2-Chloropyridine-5-carboxylic acid | 2-Chloropyridine-5-carbonyl chloride, 2-Chloro-5-(hydroxymethyl)pyridine | 1. Thionyl chloride 2. Sodium borohydride 3. Thionyl chloride | 5-(Chloromethyl)-2-chloropyridine justia.comgoogle.com |

| 6-Hydroxynicotinic acid | 6-Hydroxynicotinoyl chloride, 6-Hydroxynicotinic acid aldehyde, 2-Hydroxy-5-hydroxymethylpyridine | 1. Acid chloride formation 2. Catalytic hydrogenation 3. Catalytic hydrogenation 4. Chlorination | 5-(Chloromethyl)-2-chloropyridine google.com |

| 3-Methylpyridine | 3-Methylpyridine N-oxide, 2-Chloro-5-methylpyridine | 1. Oxidation (e.g., with a peroxy acid) 2. Chlorination (e.g., POCl3) 3. Radical chlorination | 5-(Chloromethyl)-2-chloropyridine google.comscispace.com |

Azide Functionalization Pathways

The final step in the synthesis of this compound is the introduction of the azide moiety. This is almost universally achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution of Halides with Azide Sources

This pathway utilizes the precursor 5-(chloromethyl)-2-chloropyridine . The chlorine atom of the chloromethyl group is an excellent leaving group for nucleophilic substitution reactions. The reaction is typically carried out by treating the precursor with an alkali metal azide, most commonly sodium azide (NaN3) , in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. thieme-connect.de

The azide anion (N3-) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion in a classic SN2 reaction. This method is efficient and high-yielding. The resulting product, this compound, can then be isolated and purified using standard laboratory techniques. This type of substitution is a well-established transformation in organic synthesis. thieme-connect.de For example, the analogous reaction of 5-(chloromethyl)-2-chloropyridine with aqueous ammonia (B1221849) to produce 5-(aminomethyl)-2-chloropyridine (B58057) proceeds under mild conditions, demonstrating the reactivity of the substrate towards nucleophiles. prepchem.com

| Precursor | Reagent | Solvent | Product |

| 5-(Chloromethyl)-2-chloropyridine | Sodium Azide (NaN3) | Dimethylformamide (DMF) | This compound thieme-connect.de |

Diazotization-Azidation Sequences

The synthesis of aryl azides through a diazotization-azidation pathway is a fundamental transformation in organic chemistry. organic-chemistry.org This method typically involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by an azide nucleophile. organic-chemistry.org In the context of this compound, this sequence would conceptually start from a precursor like 5-(aminomethyl)-2-chloropyridine.

The general mechanism proceeds in two main steps:

Diazotization: The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺). The choice of acid is crucial, and alternatives like p-toluenesulfonic acid (p-TsOH) have been used to create more stable arenediazonium tosylates. organic-chemistry.org

Azidation: The resulting diazonium salt, which is often unstable and used immediately, is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂) to form the final aryl azide product. organic-chemistry.org

A significant advancement in this area is the development of one-pot procedures where diazotization and azidation occur sequentially in the same reaction vessel. organic-chemistry.org This approach simplifies the process and avoids the isolation of potentially explosive diazonium salt intermediates. For instance, a method using arenediazonium tosylates allows for the clean and high-yield formation of aromatic azides in water at room temperature, without the need for metal catalysis. organic-chemistry.org However, the synthesis of azidopyridines, in particular, can present challenges and may have limitations with certain substrates. organic-chemistry.org

Optimized and Advanced Synthetic Techniques

To overcome the challenges of traditional methods, including safety concerns and moderate yields, advanced synthetic techniques have been explored for the synthesis of this compound and related compounds.

Catalytic Strategies for Improved Yield and Selectivity

Catalysis offers a powerful tool for enhancing the efficiency of organic syntheses. In the context of preparing this compound, catalytic strategies can be applied to various steps of the synthesis. While the final nucleophilic substitution of a halide (e.g., 5-(chloromethyl)-2-chloropyridine) with sodium azide is a common route, its efficiency can be improved.

Phase-transfer catalysts (PTCs) are often employed in nucleophilic substitution reactions involving a solid salt (like NaN₃) and an organic substrate in a non-polar solvent. The PTC facilitates the transfer of the azide anion from the solid phase to the organic phase, accelerating the reaction rate and often leading to higher yields and milder reaction conditions.

Furthermore, copper catalysis is prominent in reactions involving azides, most notably in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govrsc.org While this specific reaction is for forming triazoles, the extensive research into copper-azide interactions suggests potential for developing copper-catalyzed methods for the azidation step itself, possibly leading to improved selectivity and reaction conditions. The development of novel catalysts, including inorganic-organic hybrid nanocatalysts, is an active area of research for synthesizing various heterocyclic compounds, aiming to improve yields and simplify reaction procedures. researchgate.net

| Catalyst Type | Potential Application in Synthesis | Anticipated Advantages |

|---|---|---|

| Phase-Transfer Catalyst (PTC) | Nucleophilic substitution of 5-(chloromethyl)-2-chloropyridine with NaN₃ | Increased reaction rate, milder conditions, improved yield. |

| Copper(I) Catalyst | Potential for direct azidation or activation of precursors. nih.govrsc.org | High efficiency, high regioselectivity in related azide reactions. mdpi.com |

| Nanocatalysts | General synthesis of pyridine derivatives and related heterocycles. researchgate.net | High catalytic activity, easy recovery and reusability, eco-friendly. researchgate.net |

Continuous Flow Synthesis for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing, especially for reactions involving hazardous reagents like azides. rsc.orgresearchgate.net The synthesis of this compound involves sodium azide, a toxic compound that can form explosive hydrazoic acid in acidic conditions or unstable heavy metal azides.

Flow chemistry mitigates these risks by performing the reaction in a continuous stream within a small-volume reactor, such as a microreactor or a coiled tube. beilstein-journals.org This approach offers several key advantages:

Enhanced Safety: Only small quantities of hazardous materials are reacting at any given moment, drastically reducing the risk of thermal runaways or dangerous side reactions. researchgate.net The isolation and handling of unstable intermediates can often be avoided. beilstein-journals.org

Improved Efficiency: Flow reactors feature superior heat and mass transfer compared to batch reactors. researchgate.net This allows for precise temperature control and rapid mixing, often leading to shorter reaction times, higher conversions, and cleaner reaction profiles.

Scalability: Scaling up production in a flow system is straightforward and involves running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, potentially more dangerous, batch reactors. researchgate.net

A typical flow process for synthesizing this compound from 5-(chloromethyl)-2-chloropyridine would involve pumping separate streams of the pyridine precursor and sodium azide solution. These streams would converge at a mixing point and then pass through a heated reactor coil for a specific residence time to complete the reaction before the product stream is collected. beilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to the synthesis of various azido compounds and other heterocyclic intermediates, demonstrating its robustness and safety. rsc.orgmdpi.com

| Parameter | Continuous Flow Synthesis Advantage | Reference |

|---|---|---|

| Safety | Minimizes handling of bulk hazardous reagents like NaN₃; avoids isolation of unstable intermediates. | researchgate.netbeilstein-journals.org |

| Control | Precise control over temperature, pressure, and mixing. | researchgate.net |

| Efficiency | Shorter reaction times and potential for higher yields due to superior heat/mass transfer. | rsc.org |

| Scalability | Easier and safer to scale up production compared to batch methods. | researchgate.net |

Principles of Green Chemistry in the Compound's Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pubnih.gov The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Waste Prevention: Optimizing reactions to achieve high yields and selectivity, as seen in catalytic and continuous flow methods, is a core green principle as it minimizes the formation of by-products and subsequent waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, a direct conversion of 5-(hydroxymethyl)-2-chloropyridine to the azide would be more atom-economical than a two-step process via a halide intermediate.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste and often enabling more energy-efficient processes. researchgate.net

Safer Solvents and Reagents: A key goal is to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. dokumen.pub For the diazotization-azidation sequence, using water as a solvent is a significant green advantage. organic-chemistry.org

Energy Efficiency: Continuous flow synthesis can be more energy-efficient than batch processing due to better heat transfer and reduced reaction times. mdpi.com Conducting reactions at ambient temperature and pressure, whenever possible, also contributes to energy efficiency.

By integrating catalytic strategies and continuous flow technology, the synthesis of this compound can align more closely with the principles of green chemistry, leading to a safer, more efficient, and more sustainable manufacturing process.

Reactivity Profiles and Derivatization Strategies of 5 Azidomethyl 2 Chloropyridine

Reactivity of the Azide (B81097) Moiety (–CH₂N₃)

The azide group in 5-(azidomethyl)-2-chloropyridine is a high-energy, reactive functional group that participates in several important transformations. Its character as a 1,3-dipole is central to its utility in cycloaddition reactions, while its susceptibility to reduction provides a pathway to primary amines.

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC or "Click" Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of this compound. As a premier example of "click chemistry," this reaction facilitates the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by joining the azide with a terminal alkyne. google.comwikipedia.org The reaction is valued for its operational simplicity, mild reaction conditions, and high yields, proceeding effectively in a variety of solvents. elsevierpure.com The general transformation is depicted below:

Scheme 1: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.

The standard reaction protocol often involves a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, which is reduced in situ to the catalytically active copper(I) species by a reducing agent like sodium ascorbate. elsevierpure.com

Kinetic investigations into the CuAAC reaction have revealed that its rate can be significantly influenced by the choice of ligands and the structure of the azide substrate. For azides like this compound, the presence of the adjacent pyridine (B92270) ring plays a crucial role in accelerating the reaction rate. This phenomenon is attributed to a "chelation-assisted" mechanism. Current time information in Bangalore, IN.researchgate.net

Crystal structure analyses of similar picolyl azides complexed with copper have shown that the pyridine nitrogen atom and the α-nitrogen of the azide group can coordinate with the copper(I) catalyst. Current time information in Bangalore, IN.researchgate.net This chelation pre-organizes the azide substrate in the catalytic complex, leading to a significant rate enhancement compared to non-chelating analogues such as benzyl (B1604629) azide. acs.orgnih.gov This intramolecular assistance facilitates the key steps of the catalytic cycle, making the reaction highly efficient even at low catalyst concentrations. Current time information in Bangalore, IN.nih.gov Studies on chelating azides propose that this pre-coordination makes the deprotonation of the alkyne the rate-determining step. Current time information in Bangalore, IN. The presence of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further protect the Cu(I) oxidation state and facilitate the reaction. Current time information in Bangalore, IN.researchgate.net

Table 1: Comparison of Reactivity in CuAAC for Chelating vs. Non-Chelating Azides This table presents generalized findings from studies on analogous compounds to illustrate the chelation effect.

| Azide Type | Example Compound | Relative Reaction Rate | Key Feature |

|---|---|---|---|

| Chelating | 2-(Azidomethyl)pyridine | High | Intramolecular chelation of the copper catalyst by the pyridine and azide nitrogens accelerates the reaction. Current time information in Bangalore, IN.nih.gov |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism proceeds through a copper-acetylide intermediate, which directs the cycloaddition to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. google.comprepchem.com This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and typically produces a mixture of both 1,4- and 1,5-regioisomers. google.comwikipedia.org

The formation of the 1,5-regioisomer is generally not observed in CuAAC reactions involving terminal alkynes. Alternative catalytic systems, most notably those based on ruthenium (RuAAC), are required to selectively produce the 1,5-disubstituted triazole isomer. wikipedia.org Therefore, when this compound is reacted with a terminal alkyne under standard CuAAC conditions, the product is reliably the 1-((2-chloropyridin-5-yl)methyl)-4-substituted-1H-1,2,3-triazole.

Scheme 2: Regioselectivity of Azide-Alkyne Cycloadditions. CuAAC with this compound yields the 1,4-isomer, whereas the thermal reaction can produce a mixture, and RuAAC favors the 1,5-isomer.

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that obviates the need for a metal catalyst. magtech.com.cnnih.gov This is particularly advantageous in biological systems where copper toxicity can be a concern. iris-biotech.de The reaction's driving force is the high ring strain of a cyclooctyne (B158145) derivative, which readily undergoes a [3+2] cycloaddition with the azide. d-nb.info

The reactivity of this compound in SPAAC is analogous to that of benzyl azide, a frequently used model substrate in kinetic studies. nih.govrsc.org The reaction rate is primarily dictated by the structure of the cyclooctyne. Highly reactive cyclooctynes, such as dibenzoannulated cyclooctynes (e.g., DIBO, DIBAC) or biarylazacyclooctynone (BARAC), have been developed to achieve rapid conjugation. nih.govmagtech.com.cn

Table 2: Representative Second-Order Rate Constants for SPAAC with Benzyl Azide Data for benzyl azide serves as a proxy for the expected reactivity of this compound.

| Cyclooctyne Reagent | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|

| DIBO | 0.0567 | Methanol | nih.gov |

| DIBAC | ~0.3 (Varies with conditions) | Various | nih.gov |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | rsc.org |

The reaction is a true 1,3-dipolar cycloaddition and, unlike CuAAC, results in a mixture of regioisomers, although one may predominate depending on the specific cyclooctyne structure. acs.org

Staudinger Reaction and Derivatization to Phosphine (B1218219) Imines and Amines

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction of this compound with a phosphine, typically triphenylphosphine, proceeds in two distinct stages.

First, the phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a linear phosphazide (B1677712) intermediate. This intermediate is generally unstable and rapidly loses a molecule of dinitrogen (N₂) to yield a stable aza-ylide, also known as a phosphine imine or iminophosphorane. ysu.amnrochemistry.com

Scheme 3: Formation of a phosphine imine from this compound via the Staudinger reaction.

Other Cycloaddition Reactions of the Azide Group

While the reaction with alkynes is the most common, the azide group of this compound can also undergo 1,3-dipolar cycloadditions with other dipolarophiles, notably activated alkenes. wikipedia.orgnih.gov The reaction of organic azides with electron-deficient alkenes (e.g., those bearing carbonyl or nitro groups) can proceed thermally to form Δ²-1,2,3-triazoline rings. rsc.orgrsc.org

These triazoline intermediates are often unstable. Depending on the substituents and reaction conditions, they can undergo elimination of N₂ to form aziridines or be oxidized to form aromatic 1,2,3-triazoles. rsc.org The reaction with unactivated or electron-rich alkenes is generally much slower and less efficient. rsc.org Additionally, photolysis of benzyl azides can generate highly reactive nitrene intermediates, which can lead to a variety of products through rearrangement or abstraction pathways, representing a non-cycloaddition reactivity route for the azide moiety. google.combeilstein-journals.org

Reactivity of the 2-Chloropyridine (B119429) Moiety

The chlorine atom at the C-2 position of the pyridine ring is an effective leaving group in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Cl bond to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This reactivity allows for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby providing access to a diverse library of pyridine derivatives.

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for bond formation. For the 2-chloropyridine moiety, several palladium-catalyzed cross-coupling reactions are particularly significant for derivatization.

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, celebrated for its operational simplicity, the commercial availability and stability of boronic acid reagents, and the generally mild reaction conditions that tolerate a broad range of functional groups. nih.gov For substrates like this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂, and a phosphine ligand. The choice of ligand is crucial and often dictates the efficiency of the coupling, especially with challenging substrates like heteroaryl chlorides. organic-chemistry.org Buchwald's biarylphosphino ligands (e.g., XPhos, SPhos) have demonstrated high activity for the coupling of electron-deficient heteroaryl chlorides. organic-chemistry.orgnih.gov A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to facilitate the transmetalation step. wuxiapptec.com The reaction of 2-chloropyridines with various arylboronic acids has been shown to proceed in high yields, even with sterically hindered or electronically demanding coupling partners. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82-95 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 82 | organic-chemistry.org |

This table presents generalized conditions for 2-chloropyridine substrates. Specific yields are dependent on the boronic acid coupling partner.

The Negishi coupling is a powerful reaction that forms C-C bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high functional group tolerance and reactivity, making them valuable in complex molecule synthesis. units.it For this compound, Negishi coupling allows for the introduction of alkyl, aryl, and vinyl substituents.

The reaction is catalyzed by Pd(0) complexes, often formed from precursors like Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is that it does not require a base, as organozinc reagents are sufficiently reactive for transmetalation. This can be beneficial when base-sensitive functional groups are present in the molecule. The reaction has been successfully applied to various 5-substituted 2-chloropyridines to synthesize 5-substituted 2,2'-bipyridines with good to excellent yields. organic-chemistry.org

Table 2: Typical Catalytic Systems for Negishi Coupling of Chloro-Heterocycles

| Catalyst | Ligand | Solvent | Temperature | Notes | Ref |

|---|---|---|---|---|---|

| Pd(dba)₂ | tBu₃P | THF | Room Temp - 60°C | Effective for synthesizing bipyridines | organic-chemistry.org |

| Ni(COD)₂ | None | THF/NMP | 50°C | Nickel catalysis is also viable | wikipedia.orgnumberanalytics.com |

This table outlines common catalytic systems. THF (Tetrahydrofuran), NMP (N-Methyl-2-pyrrolidone).

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. libretexts.orgsigmaaldrich.com However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks. msu.edu

For a substrate like this compound, Stille coupling can be used to form C-C bonds with sp², sp³, and sp hybridized carbon atoms. The reaction typically uses a Pd(0) catalyst like Pd(PPh₃)₄. libretexts.org The scope of organostannanes is broad, including vinyl, aryl, alkynyl, and allyl derivatives. The reaction proceeds under neutral or nearly neutral conditions and has been applied to the synthesis of complex molecules, including bi-azulenes and poly(azulen-6-yl)benzene derivatives from halo-precursors. rsc.org

Table 3: General Parameters for Stille Coupling

| Catalyst | Ligand | Solvent | Additive | Ref |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Toluene, Dioxane, THF | CuI (optional, for alkynylstannanes) | libretexts.orgmsu.edu |

This table shows typical components for Stille coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. wuxiapptec.comrsc.org This reaction has become a vital method for synthesizing anilines, N-aryl heterocycles, and their derivatives. For this compound, this reaction enables the direct introduction of primary or secondary amines at the 2-position.

The catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). wuxiapptec.comuit.no The choice of ligand and base is critical and often depends on the specific amine and aryl halide used. wuxiapptec.comnih.gov The reaction generally shows good functional group tolerance, although the strongly basic conditions can sometimes be a limitation. uit.no

Table 4: Key Components for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | wuxiapptec.comuit.no |

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 100 | uit.no |

This table summarizes common conditions. The optimal combination is substrate-dependent.

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comgold-chemistry.org It is extensively used for the synthesis of arylalkynes and conjugated enynes. This reaction allows for the direct alkynylation of the 2-position of the this compound core.

The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt, typically CuI, as a co-catalyst. numberanalytics.com The reaction is carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent in many cases. gold-chemistry.org The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. semanticscholar.org Studies on 2,4-dichloroquinoline (B42001) have shown that the chloro group at the 2-position is more susceptible to oxidative addition and subsequent Sonogashira coupling than a chloro group at the 4-position, highlighting the regioselectivity possible with such substrates. beilstein-journals.org

Table 5: Typical Conditions for Sonogashira Coupling of Heteroaryl Chlorides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF / Et₃N | Room Temp - 80°C | numberanalytics.combeilstein-journals.org |

| Pd/C | CuI | Et₃N | Water | 80°C | beilstein-journals.org |

This table shows representative conditions. Nickel-catalyzed variants exist but may require higher temperatures for aryl chlorides.

Palladium-Catalyzed Cross-Coupling Reactions

C–H Arylation and Alkenylation Strategies

Direct C-H arylation and alkenylation reactions represent an efficient and atom-economical approach to forging new carbon-carbon bonds. In the context of 2-chloropyridine derivatives, palladium-catalyzed protocols have been developed to couple them with various arenes and alkenes. These methods circumvent the need for pre-functionalized starting materials, such as boronic acids or organotin reagents, thus offering a more streamlined synthetic route. chemrxiv.orgresearchgate.netchemrxiv.org

Recent studies have demonstrated the utility of palladium catalysis for the direct arylation of 2-chloropyridines with fluoroarenes, highlighting the tolerance of this methodology for a range of functional groups. chemrxiv.orgresearchgate.netchemrxiv.org While specific examples detailing the C-H functionalization of this compound are not prevalent in the reviewed literature, the established reactivity of the 2-chloropyridine core suggests that similar strategies could be applicable. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity in these transformations. researchgate.net For instance, the use of a PdCl(dppb)(C3H5) catalyst has been shown to be effective for the coupling of various heteroaryl derivatives with chloropyridines. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by nucleophiles. However, compared to other heteroaryl chlorides like 2-chloropyrimidine, 2-chloropyridine is significantly less reactive. nih.gov

SNAr reactions on 2-chloropyridines can be promoted under harsh conditions, such as high temperature and pressure, or by the presence of additional electron-withdrawing groups on the pyridine ring. nih.govthieme-connect.com For instance, uncatalyzed amination of 2-chloropyridine with secondary amines has been achieved in a continuous-flow reactor at temperatures up to 300 °C. thieme-connect.com The reactivity of the leaving group in these reactions generally follows the trend Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org

The presence of the azidomethyl group at the 5-position is expected to have a modest electronic influence on the SNAr reactivity at C2. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride, leading to a diverse array of 2-substituted pyridine derivatives. The choice of solvent and base is critical, with polar aprotic solvents like DMF or DMSO often being employed. thieme-connect.com

Lithiation-Mediated Functionalization

The functionalization of the pyridine ring can also be achieved through lithiation. The reaction of 2-chloropyridine with organolithium reagents like butyllithium (B86547) (BuLi) can be complex, often leading to nucleophilic addition rather than deprotonation. acs.orgfigshare.comnih.govacs.org However, the use of specific bases and conditions can control the regioselectivity of the lithiation.

For example, lithium diisopropylamide (LDA) typically directs lithiation to the C-3 position due to the directing effect of the chlorine atom. acs.orgfigshare.comnih.gov In contrast, a "superbase" system composed of BuLi and lithium dimethylaminoethoxide (LiDMAE) has been shown to promote an unusual and highly regioselective lithiation at the C-6 position of 2-chloropyridine. acs.orgfigshare.comnih.govacs.orgconsensus.app This C-6 lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. acs.org The application of these lithiation strategies to this compound would provide access to a variety of 2,5,6-trisubstituted pyridines.

Orthogonal and Synergistic Reactivity of Both Functional Groups

The distinct chemical nature of the azide and the chloropyridine functionalities allows for their selective manipulation, a concept known as orthogonal reactivity. This enables the stepwise construction of complex molecules by addressing one functional group while leaving the other intact.

Selective Transformation of the Azide Group in Presence of Chloropyridine

The azide group can undergo a variety of transformations while the chloropyridine moiety remains unchanged.

Staudinger Reduction: Azides can be selectively reduced to primary amines using phosphines, such as triphenylphosphine, in a reaction known as the Staudinger reduction. mdpi.comwikipedia.orgalfa-chemistry.com This reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide. wikipedia.org The reaction is generally high-yielding and tolerates a wide range of functional groups, including aryl halides. mdpi.comalfa-chemistry.com This allows for the conversion of the azidomethyl group to an aminomethyl group without affecting the 2-chloro substituent.

Click Chemistry: The azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." wikipedia.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by reacting the azide with a terminal alkyne. acs.org The mild reaction conditions are compatible with the chloropyridine functionality, enabling the introduction of a triazole ring system. acs.orgorganic-chemistry.orgnih.gov

Hydrogenation: Catalytic hydrogenation can also be employed to reduce the azide to an amine. academie-sciences.frthieme-connect.de Careful selection of the catalyst and reaction conditions is necessary to avoid concomitant reduction of the chloro-substituent (hydrodehalogenation). Catalysts like [Ru(p-cymene)Cl2]2 with sodium borohydride (B1222165) have been shown to be effective for the selective reduction of aryl azides in the presence of halides. academie-sciences.fr

Selective Transformation of the Chloropyridine Group in Presence of Azide

Conversely, the 2-chloropyridine moiety can be functionalized while preserving the azide group.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. 2-Chloropyridines can be effectively coupled with arylboronic acids to yield 2-arylpyridines. thieme-connect.comrsc.orgnih.govorganic-chemistry.orgresearchgate.net The reaction conditions, which typically involve a palladium catalyst, a phosphine ligand, and a base, are generally mild enough to be compatible with the azide functionality.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. acs.orgwikipedia.org This reaction can be applied to 2-chloropyridines to introduce a variety of primary and secondary amines at the 2-position. acs.orgresearchgate.netsci-hub.catacs.org The azide group is typically stable under these conditions, allowing for the selective amination of the pyridine ring.

Sequential and Tandem Reactions for Complex Molecular Architectures

The orthogonal reactivity of the two functional groups in this compound opens the door to sequential and tandem reaction sequences for the synthesis of complex molecules. For instance, a Suzuki coupling at the 2-position could be followed by a click reaction on the azide, or a Staudinger reduction of the azide could precede a Buchwald-Hartwig amination.

Tandem reactions, where multiple bond-forming events occur in a single pot, can also be envisioned. For example, a one-pot reaction could involve the in situ reduction of the azide to an amine, followed by an intramolecular cyclization or a subsequent intermolecular reaction. acs.orgjst.go.jpbeilstein-journals.org The development of such sequential and tandem strategies significantly enhances the synthetic utility of this compound as a scaffold for the creation of diverse and complex molecular architectures.

Applications of 5 Azidomethyl 2 Chloropyridine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The dual reactivity of 5-(azidomethyl)-2-chloropyridine makes it an ideal starting material for the assembly of intricate heterocyclic frameworks. These structures are often sought after for their potential biological activities.

Pyridine-Fused and Triazole-Containing Scaffolds

The azide (B81097) functionality of this compound is a ready participant in cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. By reacting with various alkynes, a diverse array of triazole-containing pyridine (B92270) derivatives can be synthesized. For instance, the reaction with terminal alkynes can lead to the formation of 1,4-disubstituted 1,2,3-triazoles, a reaction that has become a popular method for creating complex molecular structures. rsc.orgnih.gov The resulting pyridine-triazole hybrids are of significant interest in medicinal chemistry due to the prevalence of both pyridine and triazole moieties in bioactive compounds. scielo.brresearchgate.net

Furthermore, the chloro group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of additional functional groups or the fusion of other ring systems. This sequential reactivity enables the construction of elaborate polycyclic and heterocyclic systems that incorporate both pyridine and triazole rings. organic-chemistry.orgmdpi.com

Synthesis of Imidazo[1,2-a]pyridines and Related Structures

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their wide range of applications in medicinal chemistry and material science. rsc.org While direct synthesis of these scaffolds often involves the reaction of 2-aminopyridines with various carbonyl compounds or their equivalents, this compound can serve as a precursor to intermediates that lead to these structures. organic-chemistry.orgbeilstein-journals.org The chloro group at the 2-position of the pyridine ring is a key handle for the initial cyclization step. For example, reaction with an appropriate amine can lead to a 2-aminopyridine (B139424) derivative, which can then undergo intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) core. The azidomethyl group at the 5-position can then be further functionalized to introduce desired substituents. nih.gov

The versatility of this approach allows for the synthesis of a variety of substituted imidazo[1,2-a]pyridines, which are valuable scaffolds in drug discovery. mdpi.com

Precursors for Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles)

The azide group in this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles beyond 1,2,3-triazoles. mdpi.com For example, under appropriate conditions, the azide can be converted into an amine, which can then participate in condensation reactions to form other heterocyclic rings.

Moreover, the combination of the azide and the chloro-pyridine moiety allows for the strategic construction of more complex heterocyclic systems. For instance, the azide can be used to introduce a triazole ring via click chemistry, and the chloro group can then be used in a subsequent cross-coupling reaction to attach another heterocyclic unit, such as a pyrazole. nih.gov This modular approach allows for the rapid generation of diverse molecular structures. Pyrazoles themselves are important heterocyclic compounds with a wide range of biological activities and are often synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. chim.itmdpi.com The ability to link these different heterocyclic motifs through intermediates like this compound is a powerful tool in modern synthetic chemistry. researchgate.netresearchgate.net

Development of Chemical Probes and Labeling Reagents

The unique reactivity of this compound also lends itself to the development of specialized chemical tools for studying biological systems.

Bioconjugation Tools (excluding clinical human trial data)

The azide group is a key functional group for bioconjugation reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov These "click" reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for modifying biological macromolecules such as proteins and nucleic acids. This compound can be incorporated into larger molecules to introduce an azide handle for subsequent bioconjugation. The chloro group provides a site for attaching the molecule to a scaffold of interest, while the azide remains available for linking to a biomolecule that has been functionalized with an alkyne. This strategy allows for the creation of customized bioconjugates for a variety of research applications.

Fluorescent Tags and Imaging Agents (as synthetic targets/tools)

In the field of bioimaging, fluorescent probes are essential tools for visualizing biological processes. summitpharma.co.jp this compound can be utilized as a synthetic intermediate in the creation of novel fluorescent tags and imaging agents. The azide group allows for the attachment of the pyridine core to a fluorophore or a larger imaging agent scaffold using click chemistry. nih.gov The pyridine moiety itself can influence the photophysical properties of the resulting probe. By strategically modifying the pyridine ring, researchers can fine-tune the fluorescence properties of the imaging agent. This approach enables the development of targeted fluorescent probes for specific biological applications. thieme-connect.ded-nb.info

Synthesis of Advanced Materials Precursors

This compound serves as a crucial starting material for the synthesis of precursors to advanced materials. Its bifunctional nature allows for the introduction of specific properties and functionalities into polymers, coordination complexes, and modified surfaces.

Functional Polymers and Dendrimers

The azide group in this compound is particularly useful in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. mdpi.comnih.govmdpi.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient linking of the pyridine unit to polymers and dendrimers. mdpi.comnih.gov This process is instrumental in creating functional polymers with tailored properties. For instance, the pyridine moiety can be incorporated into polymer backbones or as pendant groups, influencing the material's thermal stability, solubility, and ability to coordinate with metals. researchgate.netnih.gov

Dendrimers, which are highly branched, tree-like macromolecules, can be synthesized using a step-by-step approach. researchgate.netnih.gov The azide functionality of this compound allows it to be "clicked" onto a core molecule or growing dendrimer branches that have been functionalized with alkyne groups. mdpi.com This modular approach enables the precise construction of dendrimers with a high density of functional groups on their periphery. nih.govcellmolbiol.org

Table 1: Examples of Functional Polymers and Dendrimers Synthesized Using Azide-Containing Precursors

| Polymer/Dendrimer Type | Synthetic Strategy | Key Feature of Pyridine Moiety | Potential Application |

| Functionalized Polyacrylates | Click chemistry (CuAAC) with alkyne-functionalized polymers. nih.govnih.gov | Metal coordination site. | Catalysis, sensing. |

| Polytriazole-based Polymers | Step-growth polymerization via CuAAC. researchgate.net | Enhanced thermal stability. | High-performance materials. |

| Pyridyl-terminated Dendrimers | Convergent or divergent synthesis with click chemistry functionalization. nih.govunive.it | High density of metal-binding sites. | Catalysis, drug delivery. |

Ligands for Coordination Chemistry and Catalysis

The pyridine nitrogen in this compound is a classic Lewis base, readily coordinating to transition metal ions. purdue.edusemanticscholar.org This property, combined with the reactivity of the azide and chloro groups, makes it a valuable precursor for synthesizing novel ligands for coordination chemistry and catalysis. The azide group can be transformed into other functionalities, such as amines or triazoles, which can also act as donor atoms in a ligand. beilstein-journals.orgresearchgate.net This allows for the creation of multidentate ligands that can form stable complexes with a variety of metals. researchgate.netlibretexts.org

These resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, ligands derived from this precursor can be used to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. beilstein-journals.orgmdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst.

Table 2: Examples of Ligand Synthesis and Catalytic Applications

| Ligand Type | Synthetic Transformation of this compound | Metal Complex | Catalytic Application |

| Bidentate N,N-Ligand | Reduction of azide to an amine. | Copper (II), Palladium (II) up.ac.za | Cross-coupling reactions. |

| Tridentate N,N,N-Ligand | Click reaction to form a triazole with a coordinating side chain. | Rhodium (I), Iridium (III) beilstein-journals.org | Hydrogenation. |

| Polydentate Pyridyl-Triazole Ligand | Reaction with terminal alkynes. | Iron (II), Cobalt (II) researchgate.net | Oxidation catalysis. |

Surface Modification and Nanostructure Functionalization

The azide group of this compound provides a powerful tool for the covalent attachment of the pyridine moiety to the surfaces of various materials, including nanostructures like gold nanoparticles and carbon nanotubes. csic.esmdpi.comnih.gov This is typically achieved through the CuAAC reaction, where the surface is first functionalized with alkyne groups. csic.es

This surface modification can dramatically alter the properties of the material. For instance, functionalizing gold nanoparticles with pyridine-containing ligands can enhance their stability and provide sites for further chemical transformations or for binding to biological targets. csic.esnih.gov Similarly, modifying the surface of carbon nanotubes can improve their dispersibility in solvents and introduce new functionalities for applications in electronics and materials science. mdpi.com The ability to create well-defined, functionalized surfaces is critical for the development of sensors, catalysts, and biomedical devices. beilstein-journals.orgmdpi.com

Contributions to Method Development in Organic Synthesis

Beyond its role as a precursor, this compound contributes to the development of new synthetic methodologies. The presence of both a nucleophilic azide and an electrophilic carbon attached to chlorine allows for a diverse range of reactions. For example, the azide can participate in [3+2] cycloaddition reactions with various alkynes and alkenes to construct five-membered heterocyclic rings like triazoles and tetrazoles. researchgate.netresearchgate.net

Furthermore, the chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this is often less facile than on other aromatic systems. This reactivity allows for the introduction of a wide array of functional groups at the 2-position of the pyridine ring. The interplay between the reactivity of the azide and the chloro group can be exploited to develop novel one-pot or tandem reaction sequences, leading to the efficient synthesis of complex heterocyclic scaffolds. mdpi.com The development of such methods is crucial for expanding the toolbox of synthetic organic chemists and enabling the construction of new molecular architectures with potential applications in medicinal chemistry and materials science. mdpi.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The chemical behavior of 5-(azidomethyl)-2-chloropyridine is characterized by two primary reactive sites: the chloropyridine ring and the azidomethyl group. Reaction pathways are typically elucidated by identifying reactants, products, and any transient intermediates.

The pyridine (B92270) ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) , a common pathway for halopyridines. researchgate.netchempanda.com In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine atom (C-2). This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the resulting intermediate. The reaction proceeds through a transient, negatively charged species known as a Meisenheimer complex . researchgate.netepfl.ch This intermediate then expels the chloride ion to yield the final substituted product. The presence of substituents on the ring, such as the 5-(azidomethyl) group, influences the rate of this substitution. Research on similarly substituted 2-chloropyridines indicates that most 5-substituents enhance the rate of nucleophilic substitution at the 2-position. researchgate.netepfl.ch

The azidomethyl group primarily undergoes reactions characteristic of organic azides, most notably the 1,3-dipolar cycloaddition . A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed a "click reaction," which forms a stable 1,2,3-triazole ring. bath.ac.ukmdpi.com This reaction pathway is highly efficient and regioselective. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) group in a stepwise manner.

In some instances, the azide can undergo reduction to an amine. This transformation typically proceeds through the formation of a nitrene intermediate upon loss of dinitrogen (N₂), although this pathway is more common in thermal or photochemical reactions rather than catalytic reductions.

General techniques for identifying and characterizing such reaction intermediates include various spectroscopic and spectrometric methods, which can sometimes be applied in situ to observe these fleeting molecules as they form and decay. numberanalytics.comnih.govpsu.edu

Theoretical Calculations on Electronic Structure and Reactivity of the Compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the intrinsic properties of this compound. nanobioletters.com These calculations provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity.

DFT calculations on related 2-halopyridines have shown that halogen substitution significantly affects the geometry and electronic distribution of the ring. researchgate.net For this compound, calculations would reveal the electron-withdrawing effects of both the chlorine atom and the ring nitrogen, leading to a decrease in electron density at the C-2 and C-4 positions. This calculated electron deficiency at C-2 corroborates its susceptibility to nucleophilic attack.

The reactivity of the azide group has also been a subject of computational studies. For instance, DFT calculations on the cycloaddition reactions of azides help to elucidate the transition state energies and predict the preferred regioisomer of the resulting triazole. researchgate.net Such studies on glycidyl (B131873) azide have shown a marginal preference for the formation of the 1,5-disubstituted triazole over the 1,4-isomer in uncatalyzed reactions, a prediction that can be contrasted with the known high regioselectivity of catalyzed processes. researchgate.net

Predicted physicochemical properties for this compound are available from computational models and provide initial estimates of its behavior.

| Property | Predicted Value | Method/Source |

|---|---|---|

| XlogP3 | 2.7 | PubChem |

| Monoisotopic Mass | 168.02028 Da | PubChem |

Furthermore, theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity refers to the preference for reaction at one position over another. For this compound, this is a key consideration for both of its reactive sites.

On the Pyridine Ring: In nucleophilic aromatic substitution reactions, the attack is predicted to be highly regioselective for the C-2 position , leading to the displacement of the chlorine atom. This is governed by the strong electron-withdrawing effect of the ring nitrogen, which preferentially activates the α-position (C-2) towards nucleophilic attack. Studies on a wide range of substituted 2-chloropyridines confirm that nucleophiles overwhelmingly attack this site. researchgate.netepfl.chresearchgate.net The substituent at the 5-position generally modulates the reaction rate rather than changing the site of attack. researchgate.net

At the Azide Group: The 1,3-dipolar cycloaddition of the azide group with unsymmetrical alkynes is also highly regioselective. In the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comresearchgate.net This high degree of regioselectivity is a hallmark of the CuAAC mechanism.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when new chiral centers are formed. While the parent molecule is achiral, reactions can introduce stereocenters. For example, if this compound reacts with a chiral nucleophile or if the alkyne partner in a cycloaddition is chiral, diastereomeric products could be formed. Computational studies on related systems have been used to understand the origins of stereoselectivity by comparing the energies of different diastereomeric transition states. acs.org

Spectroscopic and Spectrometric Analysis in Mechanistic Context

Spectroscopic and spectrometric techniques are indispensable for probing reaction mechanisms, allowing for the identification of products and, in favorable cases, the direct observation of intermediates. numberanalytics.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the final products of reactions involving this compound. In a mechanistic study, NMR can be used to monitor the progress of a reaction over time by observing the disappearance of reactant signals and the appearance of product signals. bath.ac.uk This can provide kinetic data and help identify the presence of any long-lived intermediates. For reactions involving the azide group, ¹⁵N NMR can be particularly informative, and techniques like ¹H-¹⁵N HMBC are valuable for characterizing the resulting nitrogen-containing triazole rings. researchgate.net

Infrared (IR) Spectroscopy: The azide group has a very strong and characteristic stretching vibration in the IR spectrum, typically appearing around 2100 cm⁻¹. The disappearance of this band is a clear and convenient indicator that the azide has reacted. This makes in situ IR spectroscopy a powerful tool for monitoring the kinetics of cycloaddition reactions in real-time. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally useful for detecting charged intermediates in a reaction mixture, such as the Meisenheimer complex in SNAr reactions or organometallic species in catalytic cycles. nih.gov By providing mass-to-charge ratio information, MS can confirm the elemental composition of proposed intermediates. nih.gov

The table below summarizes how these techniques are applied in the mechanistic analysis of reactions involving this compound.

| Technique | Application in Mechanistic Studies | Example Observable |

|---|---|---|

| NMR (¹H, ¹³C, ¹⁵N) | Product structure confirmation, reaction monitoring, kinetic analysis, intermediate detection. researchgate.netbath.ac.uk | Disappearance of reactant signals, appearance of triazole proton/carbon signals. |

| IR Spectroscopy | Monitoring azide group reactions, functional group analysis. nih.gov | Disappearance of the strong N₃ stretch (~2100 cm⁻¹). |

| Mass Spectrometry | Detection of transient intermediates, confirmation of product mass. nih.gov | Observation of ions corresponding to Meisenheimer complexes or catalytic species. |

Advanced Methodologies and Future Research Directions

Integration with Flow Chemistry and Continuous Processing

The adoption of flow chemistry and continuous processing offers substantial advantages for the synthesis and manipulation of 5-(Azidomethyl)-2-chloropyridine. sailife.com These methodologies provide enhanced safety, particularly when handling potentially hazardous reagents like azides, by minimizing the reaction volume at any given time. sailife.combath.ac.uk Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and reduced impurity formation. sailife.commtbrandao.com

The translation of batch reactions involving this compound and its derivatives into continuous-flow processes is an active area of research. For instance, a two-step continuous-flow strategy has been developed for the synthesis of 1,4,6,7-tetrahydro-5H- lookchem.comresearchgate.netuni.lutriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. This method not only ensures the safe use of the azide (B81097) but also employs a safer oxidant for subsequent transformations. nih.gov The ability to telescope multiple reaction steps into a single, continuous operation significantly streamlines the synthetic process, making it more scalable and economically viable. nih.gov

Table 1: Advantages of Flow Chemistry for this compound

| Feature | Benefit in the Context of this compound Chemistry |

| Enhanced Safety | Minimizes the inventory of energetic azide intermediates, reducing the risk of thermal runaway. |

| Precise Control | Allows for fine-tuning of reaction conditions to optimize yield and selectivity. |

| Improved Efficiency | Reduces reaction times and simplifies workup procedures. |

| Scalability | Facilitates seamless transition from laboratory-scale synthesis to pilot and manufacturing scales. mtbrandao.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable approaches to drive chemical transformations. arxiv.orgrsc.org These techniques offer alternative reaction pathways that can proceed under mild conditions, often with high selectivity. rsc.org The pyridine (B92270) ring system, a core component of this compound, is a prevalent heterocycle in functional materials and medicinal chemistry, making the exploration of its photocatalytic and electrocatalytic reactions particularly relevant. researchgate.net

While direct photocatalytic or electrocatalytic studies on this compound are not extensively documented, research on related chloropyridine derivatives provides valuable insights. For example, the destruction of 2-chloropyridine (B119429) has been studied using ultraviolet irradiation, demonstrating the potential for photolytic and photocatalytic degradation. researchgate.net Furthermore, photocatalysis has been employed for various transformations of pyridine-containing molecules, including oxidation and the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.org

Future research could focus on leveraging the unique electronic properties of the this compound scaffold in photocatalytic and electrocatalytic C-H activation, cross-coupling reactions, and the synthesis of complex heterocyclic systems. The azide group itself can also participate in photoinduced transformations, opening up possibilities for novel reaction discovery.

Strategies for Sustainable and Atom-Economical Synthesis and Reactions

The principles of green chemistry, particularly atom economy, are crucial in modern synthetic planning. libretexts.orgdocbrown.info Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org High atom economy is a hallmark of sustainable chemical processes, as it minimizes the generation of waste. semanticscholar.org

The synthesis of this compound itself can be optimized for sustainability. For instance, the conversion of the corresponding chloro- or iodo-methyl derivative with sodium azide is a common method. nih.govgoogle.com While effective, this reaction generates stoichiometric amounts of salt byproduct. Future efforts could explore catalytic azidation methods to improve the atom economy of this key step.

In subsequent reactions of this compound, cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly atom-economical, as all atoms of the reactants are incorporated into the triazole product. nih.gov The development of catalytic, one-pot, and multicomponent reactions starting from this building block will be instrumental in advancing sustainable chemical synthesis. researchgate.net

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Relevance to this compound |

| Addition Reactions (e.g., Cycloadditions) | 100% | The azide group readily undergoes highly atom-economical cycloaddition reactions. |

| Substitution Reactions | < 100% | The synthesis of the compound from a halide precursor is a substitution reaction. |

| Elimination Reactions | < 100% | Potential for waste generation if not designed carefully. |

Design of Next-Generation Reagents and Building Blocks Based on the Compound's Scaffold

The this compound scaffold serves as a valuable platform for the design of next-generation reagents and building blocks with tailored functionalities. The presence of three distinct reactive sites—the chloro group, the azidomethyl group, and the pyridine ring—allows for a high degree of molecular diversification.

The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, enabling the introduction of diverse substituents. wikipedia.org The azidomethyl group is a versatile functional handle that can be readily converted into an amine via reduction or participate in cycloaddition reactions to form triazoles. nih.govresearchgate.net The pyridine nitrogen can be quaternized or oxidized to an N-oxide, further expanding the chemical space accessible from this scaffold. wikipedia.org

By strategically modifying these positions, a library of novel compounds can be generated for applications in various fields. For example, the introduction of specific pharmacophores could lead to the development of new therapeutic agents. Similarly, the incorporation of chromophores or fluorophores could result in new materials for imaging and sensing.

Emerging Applications in Interdisciplinary Research Beyond Prohibited Areas

The unique chemical properties of this compound and its derivatives make them attractive for a range of interdisciplinary research areas. The pyridine moiety is a common structural motif in agrochemicals and materials science. researchgate.net The azide functionality is widely used in bioconjugation chemistry, allowing for the labeling of biomolecules through "click" chemistry.

Emerging applications could include the development of novel probes for chemical biology, the synthesis of functional polymers and materials, and the creation of new catalysts. For instance, polymers incorporating the 5-(azidomethyl)pyridine unit could exhibit interesting thermal or mechanical properties. researchgate.net The ability to form stable complexes with metal ions also suggests potential applications in coordination chemistry and catalysis.

The continued exploration of the reactivity and properties of this compound is expected to uncover new and exciting applications at the interface of chemistry, biology, and materials science.

Conclusion

Summary of Key Academic Contributions and Research Areas

The chemical compound 5-(Azidomethyl)-2-chloropyridine has emerged as a significant building block in synthetic and medicinal chemistry. Its key academic contributions are centered around its bifunctional nature, possessing both a reactive azide (B81097) group and a versatile chloropyridine core. This unique structure allows for its application in several key research areas.

A primary contribution lies in its role in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.orgtcichemicals.com The azide group on this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of stable 1,2,3-triazole rings. tcichemicals.comorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry and materials science. acs.orgorganic-chemistry.org The resulting triazole-linked pyridine (B92270) structures are of great interest in drug discovery due to the triazole ring's ability to mimic a peptide bond and its stability to metabolic degradation. tcichemicals.com